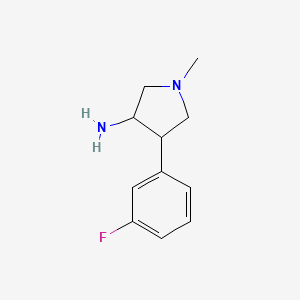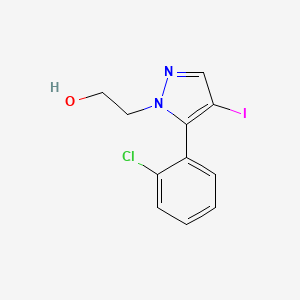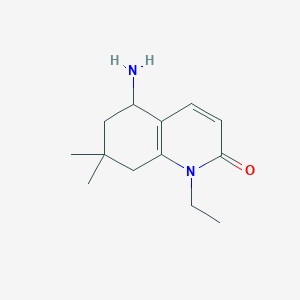
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound that features a combination of pyridine, piperidine, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine intermediates, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the esterification of the succinate moiety with benzoyloxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: Lacks the succinate ester groups.
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: The enantiomer of the compound with different stereochemistry.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: Without the stereospecific configuration.
Uniqueness
The uniqueness of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate lies in its specific stereochemistry and the presence of both pyridine and piperidine moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C35H33ClN2O9 |
|---|---|
分子量 |
661.1 g/mol |
IUPAC名 |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C17H19ClN2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-10,13-14H,(H,19,20)(H,21,22);1-7,10,15,17,19H,8-9,11-12H2/t13-,14-;17-/m10/s1 |
InChIキー |
UWRQTEOJOFNKHC-PPTAFEASSA-N |
異性体SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
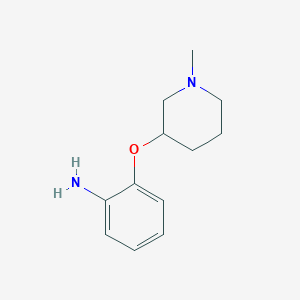

![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

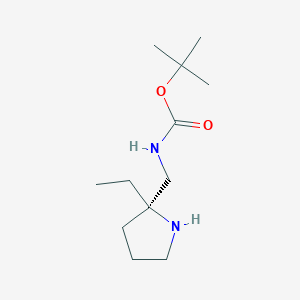
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
